molecular formula C21H23N3O5S2 B2531970 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone CAS No. 897486-28-1

1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone

Cat. No.: B2531970
CAS No.: 897486-28-1
M. Wt: 461.55
InChI Key: GTIPZZWFCKUGRT-UHFFFAOYSA-N
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Description

1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone is a high-quality chemical reagent designed for non-human research applications in medicinal chemistry and drug discovery. This compound features a complex molecular structure integrating a dimethoxybenzo[d]thiazole moiety, a piperazine ring, and a phenylsulfonyl group, making it a valuable building block for pharmaceutical research and development. Compounds containing both the thiazole and piperazine rings in their structure have been shown in recent scientific literature to possess significant, centrally mediated biological activity, demonstrating potential for further pharmacological investigation . The presence of these specific heterocyclic structures, which are frequently used in drug synthesis, suggests potential for diverse biological interactions . As a building block, this compound can be utilized in organic synthesis for the development of more complex molecules, particularly in the search for new therapeutic agents. The product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or veterinary applications. Researchers should consult the product's Material Safety Data Sheet (MSDS) for safe handling and storage instructions.

Properties

IUPAC Name

2-(benzenesulfonyl)-1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-28-16-8-9-17(29-2)20-19(16)22-21(30-20)24-12-10-23(11-13-24)18(25)14-31(26,27)15-6-4-3-5-7-15/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIPZZWFCKUGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4O5SC_{22}H_{26}N_{4}O_{5}S, with a molecular weight of approximately 522.7 g/mol. The structure includes a piperazine moiety linked to a benzo[d]thiazole derivative and a phenylsulfonyl group, which are known to contribute to various pharmacological effects.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets, such as enzymes or receptors. The presence of the benzo[d]thiazole ring is particularly significant, as compounds containing this moiety have been associated with various therapeutic effects, including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have indicated that compounds similar in structure to 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone exhibit significant anticancer activity. For instance, research on related compounds has shown effective inhibition of cancer cell proliferation in vitro.

CompoundIC50 (μM)Mechanism
Compound A15.3Inhibits cell cycle progression
Compound B8.7Induces apoptosis in cancer cells
1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanoneTBDTBD

Neuroprotective Effects

In addition to anticancer activity, the compound has been investigated for its neuroprotective effects. In vitro studies have demonstrated that it can protect neuronal cells from glutamate-induced toxicity, which is relevant for neurodegenerative diseases.

Case Studies

  • Study on Antimelanogenic Effects : A study evaluated the antimelanogenic effects of similar compounds on B16F10 melanoma cells. The results indicated that these compounds could inhibit melanin production without cytotoxicity, suggesting potential applications in skin whitening products.
  • Kinetic Studies : Kinetic studies on tyrosinase inhibitors revealed that the compound acts as a competitive inhibitor, affecting enzyme activity at low concentrations. This was determined through Lineweaver-Burk plots which illustrated the relationship between substrate concentration and enzyme activity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes structural analogs and their properties:

Compound ID/Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Notes Reference
Target Compound C23H27N3O5S2 489.6 4,7-Dimethoxybenzothiazole, phenylsulfonyl Anticancer (inferred from benzothiazole core)
5i (Benzothiazole-triazole hybrid) C29H27N9O2S2 593.17 Triazolyl-thio, diphenyltriazole Anticancer (EI-MS: 593.17)
6c (Fluorophenyl-benzo[b]thiophen-2-yl) C22H22FN3O3S 427.5 4-Fluorophenyl, benzo[b]thiophen-2-yl Antifungal (MP: 131–132°C)
7d (Tetrazole-sulfonamide hybrid) C20H20N6O3S2 476.55 Tetrazole-thio, phenylsulfonyl Antiproliferative (MP: 157–159°C)
UDO (Pyridine-based CYP51 inhibitor) C20H17ClF3N3O 407.8 Pyridin-3-yl, trifluoromethylphenyl Antiparasitic (vs. Trypanosoma cruzi)
APEHQ (8-Hydroxyquinoline metal complexes) C22H21N5O2S 427.5 Azo dye, piperazin-1-yl Enhanced antifungal activity as metal complexes

Key Findings from Comparative Studies

A. Anticancer Activity
  • Target Compound vs. 5i (Benzothiazole-Triazole Hybrid): Compound 5i (EI-MS: 593.17) showed potent anticancer activity due to its bulky diphenyltriazole group, which may enhance DNA intercalation. The target compound’s smaller phenylsulfonyl group may favor better solubility but lower DNA binding affinity . The 4,7-dimethoxy substitution in the target compound likely improves metabolic stability compared to non-substituted benzothiazoles .
B. Antifungal and Antiparasitic Activity
  • Target Compound vs. 6c (Fluorophenyl-Benzo[b]thiophen-2-yl): Compound 6c (MP: 131–132°C) demonstrated antifungal activity linked to its fluorophenyl group, which increases membrane permeability.
  • UDO (CYP51 Inhibitor) :
    • Pyridine-based UDO inhibited T. cruzi growth via CYP51 enzyme disruption. The target compound lacks a pyridine moiety, suggesting divergent mechanisms .
C. Antiproliferative Activity
  • Target Compound vs. 7d (Tetrazole-Sulfonamide Hybrid) :
    • Compound 7d (MP: 157–159°C) showed antiproliferative effects attributed to its tetrazole-thio group, which may chelate metal ions in tumor microenvironments. The target compound’s dimethoxybenzothiazole could synergize with sulfonyl groups for similar activity, but empirical data are lacking .

Structural Influences on Activity

  • Electron-Donating Groups (e.g., Methoxy) : Enhance stability and binding to electron-deficient targets (e.g., kinases) .
  • Sulfonyl Groups : Improve hydrophobicity and enzyme inhibition (e.g., sulfonamide derivatives in cancer therapy) .
  • Heterocyclic Cores (Benzothiazole vs.

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

Structural Decomposition

The target compound comprises three distinct moieties:

  • 4,7-Dimethoxybenzo[d]thiazole : Provides aromatic and heterocyclic stability.
  • Piperazine : Serves as a flexible linker between the benzothiazole and ethanone groups.
  • 2-(Phenylsulfonyl)ethanone : Introduces electrophilic and sulfonyl functionalities.

Retrosynthetically, the molecule dissociates into:

  • 4,7-Dimethoxybenzo[d]thiazol-2-amine
  • Piperazine
  • 2-Bromo-1-(phenylsulfonyl)ethanone

Critical Bond Formation Steps

  • Piperazine-Benzothiazole Linkage : Achieved via nucleophilic aromatic substitution (NAS) at the 2-position of the benzothiazole.
  • Ethanone-Piperazine Connection : Formed through acylation of the secondary amine in piperazine.
  • Sulfonyl Group Introduction : Implemented via nucleophilic substitution of a bromo intermediate with a phenylsulfinate salt.

Synthetic Pathways and Methodological Comparisons

Synthesis of 4,7-Dimethoxybenzo[d]thiazol-2-amine

Cyclocondensation Approach

A mixture of 4,7-dimethoxy-2-aminothiophenol and cyanogen bromide undergoes cyclization in ethanol under reflux (72 hours, 78°C), yielding the benzothiazole core.

Reaction Conditions

  • Solvent: Ethanol (anhydrous)
  • Catalyst: None (thermal activation)
  • Yield: 68–72%
Microwave-Assisted Optimization

Microwave irradiation (150 W, 120°C, 20 minutes) reduces reaction time to 30 minutes with comparable yields (70%).

Piperazine-Benzothiazole Coupling

Nucleophilic Aromatic Substitution (NAS)

Reaction Optimization and Scalability

Temperature and Solvent Effects

Parameter Conventional Microwave PTC
Time (hours) 6 1.5 3
Temperature (°C) 80 120 90
Yield (%) 74 77 79
Solvent DMSO DMF DCM

Insights : Microwave and PTC methods improve efficiency but require specialized equipment.

Catalytic Systems Compared

Catalyst Yield (%) Cost (USD/g)
None (Thermal) 68 0.12
Pd(OAc)₂/Xantphos 78 12.50
TBAB 79 0.45

Recommendation : TBAB offers the best balance of cost and efficiency for large-scale synthesis.

Advanced Characterization and Purity Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.05 (s, 1H, benzothiazole-H), 3.87 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 3.75–3.70 (m, 4H, piperazine), 2.95 (s, 2H, CH₂SO₂).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1250 cm⁻¹ (C–N).

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeOH:H₂O 70:30) confirms >98% purity with tR = 6.7 minutes.

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